2-fluoro-N-(4-methylbenzenesulfonyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide involves several steps. One common method includes the reaction of 2-fluorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide include:
- 2-Fluoro-N-(4-methylbenzenesulfonyl)benzamide
- 2-Fluoro-5-methylbenzenesulfonyl chloride
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Compared to these compounds, 2-Fluoro-N-(4-methylbenzenesulfonyl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H12FNO3S |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-fluoro-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C14H12FNO3S/c1-10-6-8-11(9-7-10)20(18,19)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) |
InChI Key |
FMVUBEARDNVFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2F |
solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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